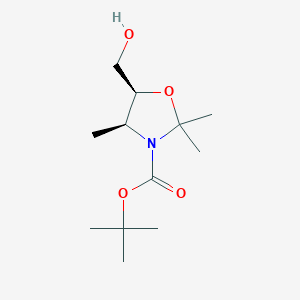
(4S,5S)-tert-Butyl 5-(hydroxymethyl)-2,2,4-trimethyloxazolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5S)-tert-Butyl 5-(hydroxymethyl)-2,2,4-trimethyloxazolidine-3-carboxylate is a chiral oxazolidine derivative This compound is notable for its unique structure, which includes a tert-butyl group, a hydroxymethyl group, and a trimethyloxazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-tert-Butyl 5-(hydroxymethyl)-2,2,4-trimethyloxazolidine-3-carboxylate typically involves several steps:
Protection of the Amine Group: The amine group of 2-azabicyclo[2.1.1]hexane is protected using tert-butyl chloroformate in the presence of triethylamine and dimethylformamide to yield the corresponding tert-butyl carbamate.
Addition of Methyl 5-formyl-2-methoxybenzoate: This compound is added to the tert-butyl carbamate in the presence of sodium hydride and methanol to yield the corresponding tert-butyl ester.
Reduction: The tert-butyl ester is reduced using sodium borohydride in the presence of methanol to yield the corresponding alcohol.
Protection of the Alcohol Group: The alcohol group is protected using tert-butyl dimethylsilyl chloride in the presence of imidazole to yield the corresponding silyl ether.
Addition of Ethyl Chloroformate: This is added to the silyl ether in the presence of triethylamine and dimethylformamide to yield the corresponding carbamate.
Deprotection: The amine group is deprotected using hydrochloric acid in the presence of sodium bicarbonate and ethyl acetate to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5S)-tert-Butyl 5-(hydroxymethyl)-2,2,4-trimethyloxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Applications De Recherche Scientifique
(4S,5S)-tert-Butyl 5-(hydroxymethyl)-2,2,4-trimethyloxazolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4S,5S)-tert-Butyl 5-(hydroxymethyl)-2,2,4-trimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-tert-butyl (1R,4S,5S)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
- (4S,5S)-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one
- (3S,4R,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,3,4-triol
Uniqueness
(4S,5S)-tert-Butyl 5-(hydroxymethyl)-2,2,4-trimethyloxazolidine-3-carboxylate is unique due to its specific chiral configuration and the presence of both a tert-butyl group and a hydroxymethyl group. This combination of features makes it particularly useful in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Propriétés
Formule moléculaire |
C12H23NO4 |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
tert-butyl (4S,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-8-9(7-14)16-12(5,6)13(8)10(15)17-11(2,3)4/h8-9,14H,7H2,1-6H3/t8-,9+/m0/s1 |
Clé InChI |
FQWXPYFCLWKQLB-DTWKUNHWSA-N |
SMILES isomérique |
C[C@H]1[C@H](OC(N1C(=O)OC(C)(C)C)(C)C)CO |
SMILES canonique |
CC1C(OC(N1C(=O)OC(C)(C)C)(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


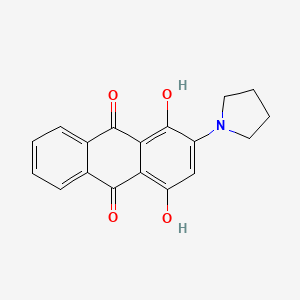

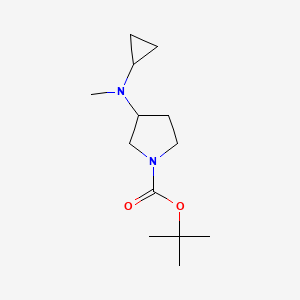
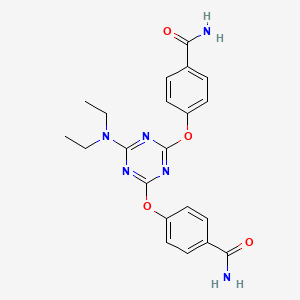

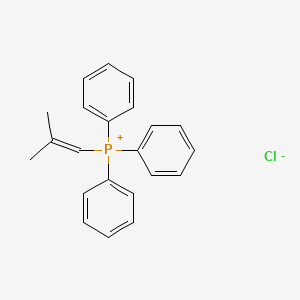
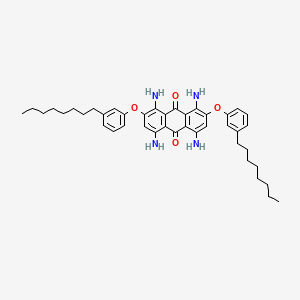
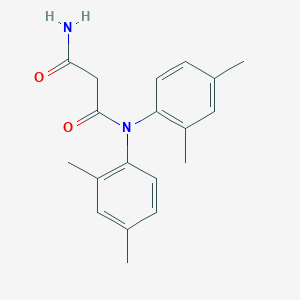
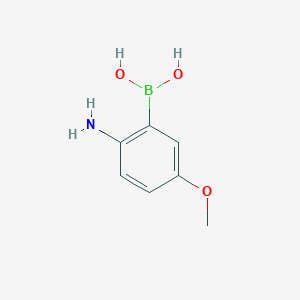
![(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol](/img/structure/B13143673.png)
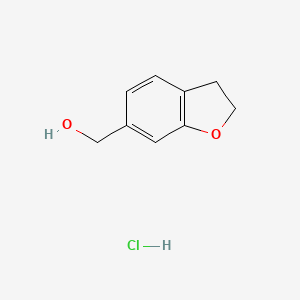
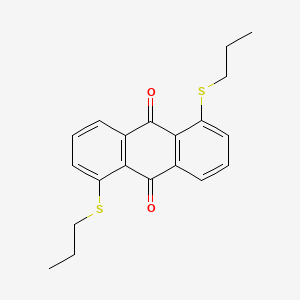
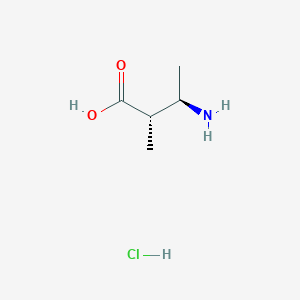
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)
